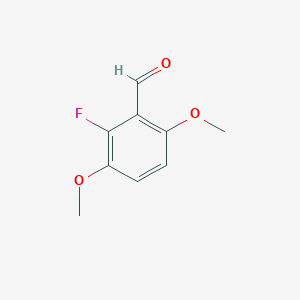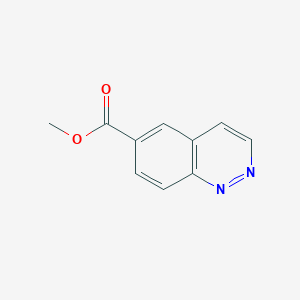
Methyl Cinnoline-6-carboxylate
描述
“Methyl Cinnoline-6-carboxylate” is a chemical compound with the CAS Number: 318276-74-3 . It has a molecular weight of 188.19 and its molecular formula is C10H8N2O2 .
Synthesis Analysis
The synthesis of “Methyl Cinnoline-6-carboxylate” involves a reaction with sodium formate and N-ethyl-N,N-diisopropylamine in dimethyl sulfoxide at 90℃ for 1.5 hours .Molecular Structure Analysis
The InChI Code of “Methyl Cinnoline-6-carboxylate” is 1S/C10H8N2O2/c1-14-10(13)8-2-3-9-7(6-8)4-5-11-12-9/h2-6H,1H3 .Physical And Chemical Properties Analysis
“Methyl Cinnoline-6-carboxylate” is a solid at room temperature . It has a LogP value of 1.41640 , indicating its lipophilicity. Its water solubility is calculated to be 1.64 mg/ml .科学研究应用
Synthesis and Chemical Properties
Novel Synthesis Techniques : Research has demonstrated efficient synthesis routes for various cinnoline derivatives, including Methyl Cinnoline-6-carboxylate. For instance, Galenko et al. (2016) showcased a high yield synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates through the transformation of methyl 4-aminopyrrole-2-carboxylate, highlighting unprecedented heterocyclic skeletons and regioselective azo coupling (Galenko et al., 2016).
Green Synthesis Approaches : Hameed et al. (2017) developed a convenient, simple, and efficient synthesis method for polyfunctionally substituted cinnolines under controlled microwave irradiation, emphasizing the sustainability of the synthesis process (Hameed et al., 2017).
Photochemical Reactions : Studies on the photochemical reactions of azo compounds have led to the formation of benzo[c]cinnoline derivatives, providing insights into the photochemical cyclodehydrogenations and the mechanisms involved in these processes (Badger, Drewer, & Lewis, 1964).
Biological Activities
Antibacterial and Anti-malarial Properties : Novel cinnoline derivatives have been synthesized and evaluated for their in vitro anti-microbial, including anti-malarial activities, showcasing the potential of cinnoline compounds as potent anti-malarial and anti-microbial agents (Unnissa, Nisha, & Reddy, 2015).
Pollen Suppressant Activity : Guilford et al. (1992) prepared a series of 1,4-dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acids and evaluated their pollen suppression activity, indicating significant activity in certain derivatives, particularly those with a heteroatom substituent at C-6 (Guilford et al., 1992).
Material Science Applications
Microwave Assisted Synthesis Inside Microcapsules : Dyab and Sadek (2018) presented a green and efficient approach for the synthesis of cinnoline derivatives inside natural Lycopodium clavatum sporopollenin microcapsules via microwave-assisted reactions, highlighting the potential applications in materials and pharmaceutical sciences (Dyab & Sadek, 2018).
Use as Adsorbents and Flocculants : Yu et al. (2016) developed a simple approach to isolate cellulose nanocrystals with carboxylic groups, which may be used as efficient flocculants and adsorbents, demonstrating the versatility of cinnoline derivatives in environmental applications (Yu, Zhang, Lu, & Yao, 2016).
安全和危害
属性
IUPAC Name |
methyl cinnoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-2-3-9-7(6-8)4-5-11-12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLKGGQGRGKUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461568 | |
| Record name | Methyl Cinnoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Cinnoline-6-carboxylate | |
CAS RN |
318276-74-3 | |
| Record name | Methyl 6-cinnolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318276-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl Cinnoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl cinnoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

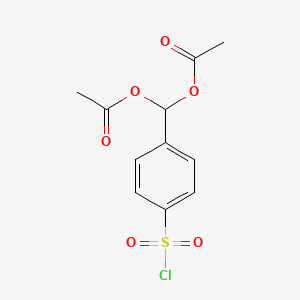
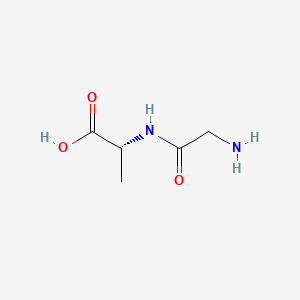
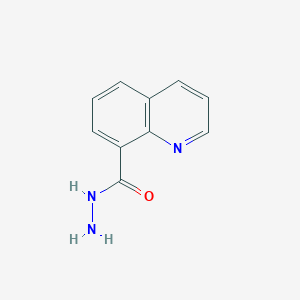
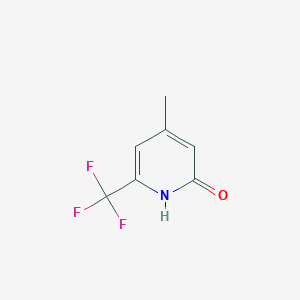
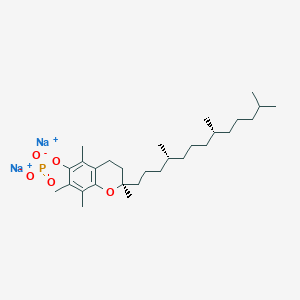
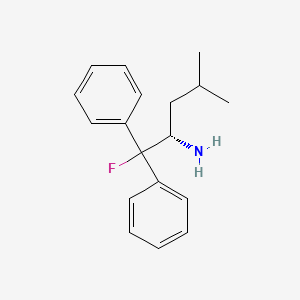
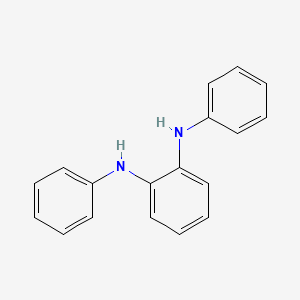
![[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B1599707.png)
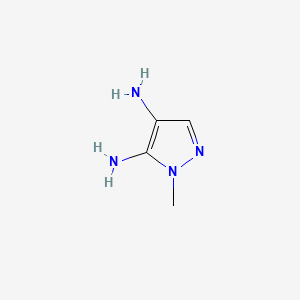
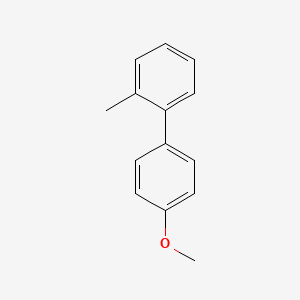
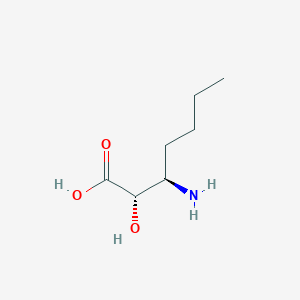
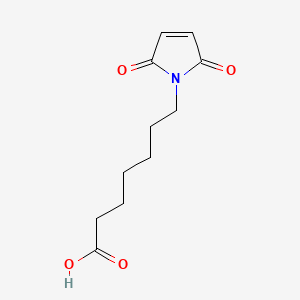
![5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1599716.png)
